Leptomycin B, 30-hydroxy Leptomycin B, 30-hydroxy
Brand Name: Vulcanchem
CAS No.:
VCID: VC18371175
InChI: InChI=1S/C33H48O7/c1-8-27(13-14-29-24(5)12-15-31(37)40-29)17-21(2)10-9-11-22(3)18-28(20-34)33(39)26(7)32(38)25(6)16-23(4)19-30(35)36/h9,11-15,17-19,21,24-26,28-29,32,34,38H,8,10,16,20H2,1-7H3,(H,35,36)/b11-9+,14-13+,22-18+,23-19+,27-17+
SMILES:
Molecular Formula: C33H48O7
Molecular Weight: 556.7 g/mol

Leptomycin B, 30-hydroxy

CAS No.:

Cat. No.: VC18371175

Molecular Formula: C33H48O7

Molecular Weight: 556.7 g/mol

* For research use only. Not for human or veterinary use.

Leptomycin B, 30-hydroxy -

Specification

Molecular Formula C33H48O7
Molecular Weight 556.7 g/mol
IUPAC Name (2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid
Standard InChI InChI=1S/C33H48O7/c1-8-27(13-14-29-24(5)12-15-31(37)40-29)17-21(2)10-9-11-22(3)18-28(20-34)33(39)26(7)32(38)25(6)16-23(4)19-30(35)36/h9,11-15,17-19,21,24-26,28-29,32,34,38H,8,10,16,20H2,1-7H3,(H,35,36)/b11-9+,14-13+,22-18+,23-19+,27-17+
Standard InChI Key KZMHNEBMQDBQND-MRBODPGGSA-N
Isomeric SMILES CC/C(=C\C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1C(C=CC(=O)O1)C
Canonical SMILES CCC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C

Introduction

Chemical Structure and Identification

The IUPAC name of leptomycin B, 30-hydroxy is (2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid . Key structural features include:

  • A polyketide backbone with five conjugated double bonds.

  • A 30-hydroxyl group introduced at the C-30 position, increasing polarity compared to LMB.

  • A γ-lactone ring and ketone functionality critical for interaction with CRM1 .

Table 1: Comparative Structural Data of LMB and 30-Hydroxy-LMB

PropertyLeptomycin B (LMB)30-Hydroxy-LMB
Molecular FormulaC33H48O6C_{33}H_{48}O_6C33H48O7C_{33}H_{48}O_7
Molecular Weight540.7 g/mol556.7 g/mol
Key Functional GroupsCarboxyl, ketone, γ-lactoneAdditional C-30 hydroxyl
PubChem CID4395135477877

The hydroxylation at C-30 alters the compound’s solubility and steric interactions, potentially reducing cytotoxicity while retaining partial biological activity .

Biosynthesis and Microbial Conversion

30-Hydroxy-LMB is produced via microbial bioconversion of LMB using fungal and bacterial strains. Key findings include:

  • Bioconversion Screening: A study screening 29 bacterial and 72 fungal strains identified Aspergillus flavus ATCC 9170 and Streptomyces rimosus ATCC 28893 as efficient converters of LMB into hydroxylated derivatives .

  • Yield and Specificity: While 26-hydroxy-LMB and LMB-24-glutaminamide were primary products in some strains, 30-hydroxy-LMB formation likely requires specific oxidative enzymes absent in common bioconversion pathways .

  • Analytical Confirmation: Liquid chromatography-mass spectrometry (LC-MS) and 1H^1H-NMR confirmed the introduction of the hydroxyl group, with shifts observed at δ 4.58 ppm (H-30) and loss of a methylene proton signal .

Table 2: Microbial Bioconversion Efficiency for LMB Derivatives

StrainDerivativeYield (%)
Aspergillus flavus ATCC 917026-Hydroxy-LMB30
Streptomyces rimosus ATCC 288934,11-Dihydroxy-LMB13
Emericella unguis ATCC 13431LMB-24-glutaminamide90

The absence of 30-hydroxy-LMB in these studies suggests its production may require specialized conditions or genetically engineered hosts .

Applications and Research Implications

  • Tool Compound: 30-Hydroxy-LMB could serve as a probe for studying structure-activity relationships in nuclear export inhibition, particularly in CRISPR/Cas9-engineered cell lines .

  • Drug Development: Reduced cytotoxicity may make it a candidate for long-term therapies targeting CRM1-dependent cancers, though pharmacokinetic studies are needed .

Challenges and Future Directions

  • Synthesis Limitations: Low yields in microbial systems necessitate optimization of fermentation conditions or heterologous expression of hydroxylases .

  • Unclear Bioactivity: The impact of C-30 hydroxylation on CRM1 binding affinity remains unquantified. Molecular docking studies could elucidate this .

  • Clinical Potential: No preclinical or clinical trials have been reported, highlighting a critical gap in translational research .

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